

BPR1K871: A Multi-Kinase Inhibitor Demonstrating Potent Anti-Tumor Effects

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Compound of Interest		
Compound Name:	BPR1K871	
Cat. No.:	B15579909	Get Quote

For researchers, scientists, and drug development professionals, **BPR1K871** has emerged as a promising multi-kinase inhibitor with significant anti-tumor activity across various cancer models. This guide provides a comprehensive comparison of **BPR1K871** with other kinase inhibitors, supported by experimental data, to validate its therapeutic potential.

BPR1K871 is a quinazoline-based compound that primarily functions as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, leading to anti-proliferative effects in cancer cells.[1][3] This has been demonstrated in both hematological malignancies, such as acute myeloid leukemia (AML), and solid tumors, including colorectal and pancreatic cancers. [1][3][4]

Comparative Anti-Proliferative Activity

BPR1K871 has shown superior or comparable anti-proliferative activity against various cancer cell lines when compared to other established kinase inhibitors. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from in vitro studies.

Table 1: Comparative Anti-Proliferative Activity (EC50, nM) in AML Cell Lines



Cell Line	BPR1K87 1	Sorafenib	PKC412	Linifanib	VX680	Baraserti b
MOLM-13 (FLT3-ITD)	~5	>10000	14	13	480	28
MV4-11 (FLT3-ITD)	~5	1100	7	10	200	25
RS4-11 (FLT3-wt)	60	3300	100	25	1100	100
U937 (FLT3- negative)	8050	1400	>10000	3350	>18000	Not Determine d
K562 (FLT3- negative)	2300	>10000	>10000	7300	>20000	Not Determine d

Data sourced from a study on the discovery of BPR1K871.[1]

Table 2: Kinase Inhibitory Activity (IC50, nM)

Kinase	BPR1K871
AURKA	22
AURKB	13
FLT3	19

Data sourced from a study on the development of a synthetic route for BPR1K871.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of **BPR1K871** have been validated in vivo using xenograft mouse models. Intravenous administration of **BPR1K871** resulted in significant tumor growth inhibition in both AML and solid tumor models.



Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models

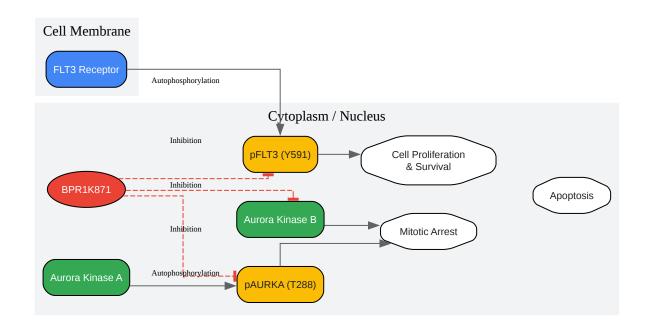
Xenograft Model	Treatment	Tumor Growth Inhibition
MOLM-13 (AML)	1, 3, or 10 mg/kg, i.v.	Statistically significant (p < 0.05)
MV4-11 (AML)	1, 3, or 10 mg/kg, i.v.	Statistically significant (p < 0.05)
COLO205 (Colorectal)	3, 10, or 20 mg/kg, i.v.	Dose-dependent tumor regression
Mia-PaCa2 (Pancreatic)	3, 10, or 20 mg/kg, i.v.	Dose-dependent tumor regression

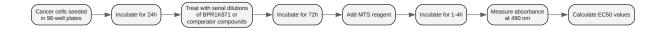
Data sourced from studies on the discovery and in vivo effects of **BPR1K871**.[1][5]

Signaling Pathway and Mechanism of Action

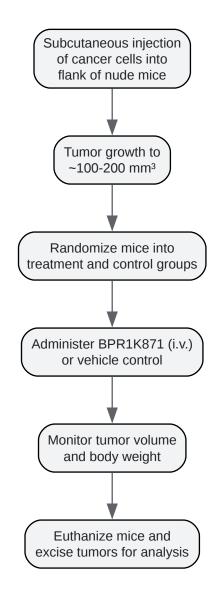
BPR1K871 exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle regulation and proliferation. Its dual targeting of FLT3 and Aurora kinases disrupts critical signaling cascades within cancer cells.











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References

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